(2,6-Dichlorophenyl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 2,6-dichlorobenzoyl group attached to a 4-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE typically involves the acylation of 4-methylpiperidine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the benzoyl carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or benzoyl derivatives.
Scientific Research Applications
1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit certain proteases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzonitrile
- 4-Methylpiperidine
Comparison: 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE is unique due to the combination of the 2,6-dichlorobenzoyl group and the 4-methylpiperidine ring. This structural feature imparts specific chemical and biological properties that distinguish it from similar compounds. For example, while 2,6-dichlorobenzoyl chloride is primarily used as a reagent, the addition of the piperidine ring in 1-(2,6-DICHLOROBENZOYL)-4-METHYLPIPERIDINE enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C13H15Cl2NO |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15Cl2NO/c1-9-5-7-16(8-6-9)13(17)12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3 |
InChI Key |
MGWPMDURUKFOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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